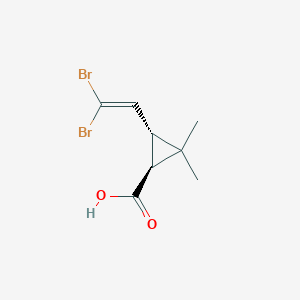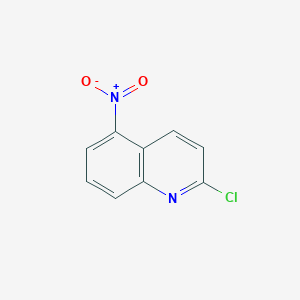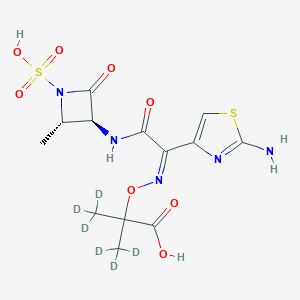
Aztreonam-d6
Übersicht
Beschreibung
Aztreonam-d6 is an antibiotic drug that is used to treat a variety of bacterial infections. It belongs to a class of antibiotics called monobactams, which are effective against gram-negative bacteria. Aztreonam-d6 is a synthetic derivative of the naturally occurring antibiotic aztreonam, which is derived from a species of the genus Pseudomonas. Aztreonam-d6 is a stable, water-soluble, and relatively non-toxic drug with a broad spectrum of activity against gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Combating Metallo-β-Lactamase-Producing Bacteria
Aztreonam: , a monobactam antibiotic, is known for its resistance to hydrolysis by metallo-β-lactamases (MBLs). This makes it a valuable asset in treating infections caused by MBL-producing Gram-negative bacteria . The combination of aztreonam with β-lactamase inhibitors like avibactam has shown promising results, particularly against Enterobacterales and Stenotrophomonas, though less so for Pseudomonas .
Addressing Antimicrobial Resistance
The rise of antimicrobial resistance is a significant global health concern. Aztreonam’s ability to evade inactivation by MBLs, particularly the New Delhi Metallo-β-lactamase (NDM), positions it as a critical component in the fight against resistant bacterial strains . When combined with novel β-lactamase inhibitors, aztreonam can tackle strains resistant to multiple antibiotics .
Enhancing Pharmacokinetics
Human serum albumin (HSA) plays a crucial role in the distribution and physiological fate of pharmaceuticals. Understanding the interaction between HSA and aztreonam can inform the development of delivery systems that optimize the antibiotic’s efficacy and reduce potential side effects .
Synergistic Drug Combinations
Research into aztreonam’s compatibility with other drugs can lead to synergistic combinations that enhance its antibacterial activity. This is particularly relevant for strains that co-produce enzymes capable of hydrolyzing aztreonam, such as AmpC and ESBL .
In Vitro Susceptibility Testing
Aztreonam’s effectiveness against various bacterial strains is often assessed through in vitro susceptibility testing. This includes methods like the gradient strip superposition method, which helps determine the most effective inhibitor combinations for specific bacterial isolates .
Development of New Antimicrobials
The study of aztreonam and its interactions with β-lactamase inhibitors contributes to the broader field of antimicrobial drug development. Insights gained from this research can guide the creation of new drugs that are effective against resistant bacteria .
Clinical Case Studies
Clinical data from patients treated with aztreonam, especially in combination with other drugs, provide valuable information on its efficacy and safety profile. Such studies are essential for establishing treatment protocols for bloodstream infections and other serious conditions .
Molecular Mechanism Elucidation
Understanding the molecular mechanisms by which aztreonam evades hydrolysis by MBLs can lead to the discovery of new therapeutic targets and strategies for combating bacterial infections .
Wirkmechanismus
Target of Action
Aztreonam, the parent compound of Aztreonam-d6, primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, particularly in the final transpeptidation step of peptidoglycan synthesis .
Mode of Action
Aztreonam exhibits its bactericidal action by inhibiting bacterial cell wall synthesis . It achieves this by binding to PBP3 with high affinity . This binding inhibits the third and last stage of bacterial cell wall synthesis, thereby disrupting the structural integrity of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by Aztreonam is the peptidoglycan biosynthesis pathway . By binding to PBP3, Aztreonam depletes the feedstocks for peptidoglycan synthesis . This results in significant downstream increases in nucleotide metabolites and a release of lipids .
Pharmacokinetics
Aztreonam exhibits favorable pharmacokinetic properties. It is resistant to beta-lactamases, making it effective against many strains that are multiply-resistant to other antibiotics . After administration, Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . Approximately 60% to 70% of an intravenous or intramuscular dose is recovered in the urine within 12 hours .
Result of Action
The result of Aztreonam’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . By inhibiting the production of crucial cell wall precursors, Aztreonam may inflict damages on bacterial DNA .
Action Environment
Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that environmental factors such as pH, presence of serum, and oxygen levels can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aztreonam-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








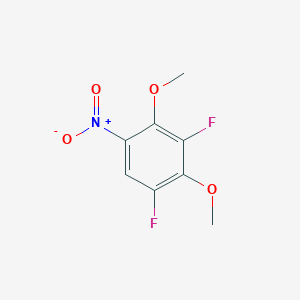


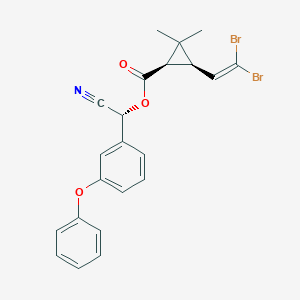
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)

